2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid
Overview
Description
The compound “2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid” is a complex organic molecule. It is related to the class of compounds known as N-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .
Scientific Research Applications
Environmental Presence and Impact
- Occurrence in Aquatic Environments: Parabens, including derivatives similar to 2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid, are commonly used as preservatives and have been identified in various aquatic environments. Despite being biodegradable, their continuous introduction into the environment due to the consumption of paraben-based products leads to their ubiquity in surface water and sediments (Haman et al., 2015).
Medicinal Chemistry Applications
Synthesis and Biological Activity of Guanidinobenzazoles
Benzazoles and derivatives, including structures similar to the given compound, show a diversity of biological activities. Synthetic chemists have been interested in developing new procedures to access compounds with the guanidine moiety due to their potential therapeutic applications (Rosales-Hernández et al., 2022).
Antioxidant Capacity Assessment
The compound's structural similarity to benzothiazoles, which are known to possess antioxidant properties, implies potential applications in determining antioxidant capacity. The compound may participate in reactions similar to other benzothiazole derivatives in assays like ABTS/PP decolorization, hinting at its possible role in antioxidant studies (Ilyasov et al., 2020).
Pharmacological Potential of Benzothiazoles
Benzothiazoles and their derivatives, which structurally resemble the given compound, have shown significant pharmacological potential, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The therapeutic potential of these derivatives has been a focus of recent patent reviews, emphasizing the importance of this scaffold in drug discovery (Kamal et al., 2015).
Role in Enzymatic Treatment of Organic Pollutants
The compound's structural relation to benzothiazoles suggests its potential role in the enzymatic treatment of organic pollutants. The use of redox mediators, often including benzothiazole derivatives, has shown promise in enhancing the degradation of recalcitrant compounds, indicating the compound's potential utility in environmental remediation efforts (Husain & Husain, 2007).
properties
IUPAC Name |
2-[3-(1-benzylpiperidin-4-yl)-2-oxopropyl]-4,5-dimethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-29-22-14-19(21(24(27)28)15-23(22)30-2)13-20(26)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17H,8-13,16H2,1-2H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAUAIMWYFAKMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)CC2CCN(CC2)CC3=CC=CC=C3)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733834 | |
Record name | 2-[3-(1-Benzylpiperidin-4-yl)-2-oxopropyl]-4,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(1-Benzylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic acid | |
CAS RN |
197010-25-6 | |
Record name | Donepezil open-ring keto acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197010256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[3-(1-Benzylpiperidin-4-yl)-2-oxopropyl]-4,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DONEPEZIL OPEN-RING KETO ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGY4FP2TTK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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